molecular formula C17H14ClN3O3S B11372808 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11372808
M. Wt: 375.8 g/mol
InChI Key: OMBSIWXKQAVXGX-UHFFFAOYSA-N
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Description

3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzamide core substituted with chloro and methoxy groups, as well as a thiadiazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Coupling Reaction: The thiadiazole intermediate is then coupled with 3-chloro-4-methoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the benzamide ring can undergo nucleophilic substitution reactions, potentially forming various derivatives.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the nitro groups (if present) to amines.

    Cyclization Reactions: The thiadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy groups.

    Reduction Products: Amines formed from the reduction of nitro groups.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. The presence of the thiadiazole ring and benzamide core suggests it could interact with various biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, while the benzamide core can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity, making it a valuable scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C17H14ClN3O3S

Molecular Weight

375.8 g/mol

IUPAC Name

3-chloro-4-methoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C17H14ClN3O3S/c1-23-12-6-3-10(4-7-12)15-19-17(25-21-15)20-16(22)11-5-8-14(24-2)13(18)9-11/h3-9H,1-2H3,(H,19,20,21,22)

InChI Key

OMBSIWXKQAVXGX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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